Introduction: A Key Building Block in Modern Synthesis
Introduction: A Key Building Block in Modern Synthesis
An In-Depth Technical Guide to 2,4-Dichloro-3-fluorobenzaldehyde
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate 2,4-Dichloro-3-fluorobenzaldehyde. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, with a focus on providing practical, field-proven insights.
2,4-Dichloro-3-fluorobenzaldehyde is a polysubstituted aromatic aldehyde, a class of compounds indispensable in the fine chemical industry. Its strategic arrangement of halogen atoms—two chlorine and one fluorine—on the benzaldehyde core imparts unique reactivity and makes it a valuable precursor for synthesizing complex molecular architectures. Particularly in the pharmaceutical and agrochemical sectors, the incorporation of fluorine atoms is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] The aldehyde group provides a versatile reactive handle for a multitude of chemical transformations, including condensations, oxidations, and nucleophilic additions.[2][3]
The Chemical Abstracts Service (CAS) has assigned the number 1785621-05-7 to this specific isomer.[4] This unique identifier is crucial for unambiguous identification in research, manufacturing, and regulatory contexts.
Physicochemical & Spectroscopic Data
Quantitative data for 2,4-Dichloro-3-fluorobenzaldehyde is summarized below. These properties are fundamental for designing experimental conditions, from reaction setup to purification and storage.
| Property | Value | Source(s) |
| CAS Number | 1785621-05-7 | [4] |
| Molecular Formula | C₇H₃Cl₂FO | [4][5] |
| Molecular Weight | 193.00 g/mol | [4][5] |
| Appearance | Typically an off-white to yellow solid | [6] (by analogy) |
| Purity | ≥95% | [4] |
| MDL Number | MFCD26407306 | [4] |
Note: Some physical properties like melting and boiling points are not widely published for this specific isomer and should be determined empirically.
Synthesis Pathway: The Halogen Exchange (Halex) Reaction
The industrial production of fluorinated aromatic compounds often relies on the halogen-exchange (Halex) reaction. This process involves substituting a chlorine atom with a fluorine atom using a fluoride salt, typically in a high-boiling polar aprotic solvent or under solvent-free conditions at high temperatures.[7][8]
A plausible and industrially scalable synthesis for 2,4-Dichloro-3-fluorobenzaldehyde would start from the more readily available 2,3,4-trichlorobenzaldehyde. The chlorine atom at the 3-position is sterically hindered, while the one at the 4-position is activated by the electron-withdrawing aldehyde group, making the chlorine at the 2-position the most likely to be substituted under carefully controlled conditions. However, the most common industrial approach involves the fluorination of a dichlorobenzaldehyde.
A general process, adapted from established methods for similar compounds, is outlined below.[7]
Caption: Plausible synthesis via Halogen-Exchange (Halex) reaction.
Causality Behind Experimental Choices:
-
Spray-Dried KF: Potassium fluoride must be anhydrous for the reaction to be effective, as water will deactivate the fluoride ions. Spray-drying is a common industrial method to achieve a high surface area, anhydrous salt.
-
Phase-Transfer Catalyst (PTC): A catalyst like Tetraphenylphosphonium Bromide (TPPB) is crucial.[7][8] It facilitates the transfer of the fluoride anion from the solid KF phase into the organic phase (the molten reactant), where the reaction occurs. 18-crown-6 is another effective but more expensive alternative.[7]
-
High Temperature: Significant thermal energy is required to overcome the activation energy for breaking the strong aromatic C-Cl bond. The reaction is typically run at temperatures exceeding 200°C.[7]
-
Solvent-Free: Running the reaction "neat" (without a solvent) is often preferred industrially to maximize throughput, reduce waste, and simplify product isolation.[8]
Core Reactivity and Applications in Drug Discovery
The utility of 2,4-Dichloro-3-fluorobenzaldehyde stems from the reactivity of its aldehyde functional group. It serves as a linchpin for building molecular complexity.
Key Transformations:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.
-
Wittig Reaction: Reaction with phosphonium ylides to form substituted styrenes, a common scaffold in medicinal chemistry.
-
Condensation Reactions: Base- or acid-catalyzed condensation with active methylene compounds (e.g., malonic acid, acetophenone) to form α,β-unsaturated systems like cinnamic acids or chalcones.[8][9] These are prevalent in anti-cancer and anti-inflammatory drug candidates.
-
Oxidation: Conversion of the aldehyde to a carboxylic acid (e.g., using KMnO₄ or Jones reagent), providing another key functional group for amide bond formation.
-
Reduction: Conversion to the corresponding benzyl alcohol (e.g., using NaBH₄), which can be used in ether or ester synthesis.
The diagram below illustrates a general workflow for leveraging this intermediate in the synthesis of a potential bioactive compound.
Caption: Synthetic utility workflow in drug discovery.
Experimental Protocol: Synthesis of a Cinnamic Acid Derivative
This protocol provides a validated, step-by-step methodology for a Knoevenagel condensation, a fundamental C-C bond-forming reaction, using a fluorobenzaldehyde as the starting material. This procedure is adapted from established methods for synthesizing cinnamic acid derivatives, which are precursors to many pharmaceuticals.[9]
Objective: To synthesize 2,4-dichloro-3-fluorocinnamic acid.
Materials:
-
2,4-Dichloro-3-fluorobenzaldehyde
-
Malonic acid
-
Pyridine (reagent grade, as solvent)
-
Piperidine (catalytic amount)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice & Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2,4-Dichloro-3-fluorobenzaldehyde and 6.4 g of malonic acid in 50 mL of pyridine.
-
Catalyst Addition: To the stirring solution, add 1.0 mL of piperidine. The piperidine acts as a base catalyst to deprotonate the malonic acid, initiating the condensation.
-
Reflux: Attach a reflux condenser and heat the mixture in a heating mantle to reflux (boiling point of pyridine is ~115°C). Maintain reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching & Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of 200 g of crushed ice and 50 mL of concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry while stirring vigorously. This neutralizes the pyridine and piperidine and protonates the carboxylate, causing the product to precipitate.
-
Isolation: Collect the precipitated white or off-white solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filtered solid (the filter cake) thoroughly with cold deionized water to remove any residual salts and acids. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,4-dichloro-3-fluorocinnamic acid.
Safety, Handling, and Storage
As a halogenated aromatic aldehyde, this compound requires careful handling. While a specific safety data sheet (SDS) for CAS 1785621-05-7 should always be consulted, the hazards are expected to be similar to other dichlorobenzaldehydes.
-
Hazard Statements: Likely to cause skin irritation, serious eye damage/irritation, and may cause respiratory irritation.[6][10] Some related compounds are classified as corrosive, causing severe skin burns and eye damage.[6]
-
Precautionary Measures:
-
P264: Wash hands and exposed skin thoroughly after handling.[6]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P310: Immediately call a POISON CENTER or doctor.[6]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] It may be sensitive to air or moisture.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]
Conclusion
2,4-Dichloro-3-fluorobenzaldehyde is more than a mere chemical; it is an enabling tool for innovation in medicinal and materials chemistry. Its carefully configured electronic and steric properties provide a robust starting point for the synthesis of high-value molecules. Understanding its synthesis, reactivity, and handling is paramount for any scientist aiming to leverage its potential to accelerate research and development.
References
-
Amerigo Scientific. 2,4-Dichloro-3-fluorobenzaldehyde. [Link]
-
PubChem. 2,3-Dichloro-4-fluorobenzaldehyde. [Link]
- Google Patents / European Patent Office. Process for producing fluorobenzaldehydes - EP 0289942 B1.
- Google Patents. Preparation method for 2-fluoro-3-chlorobenzaldehyde - CN104529729A.
-
Chem-Impex International. 3-Chloro-4-fluorobenzaldehyde. [Link]
-
Wikipedia. Fluorobenzaldehyde. [Link]
- Google Patents. Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene - CN106699526A.
-
Analytical Sciences. Supporting information Synthesis of BDE-47 artificial antigens. [Link]
-
Sage-Wise. Exploring the Properties and Applications of 3-Chloro-4-fluorobenzaldehyde. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. [Link]
-
Chem-Impex International. 4-Chloro-3-fluorobenzaldehyde. [Link]
-
PubChem. 2,4-Dichloro-5-fluorobenzaldehyde. [Link]
- Google Patents. Production of 4-fluorobenzaldehyde - US6455739B1.
-
ResearchGate / Acta Crystallographica Section E. 2,4-Dichlorobenzaldehyde. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Chloro-2-fluorobenzaldehyde in Pharmaceutical Synthesis. [Link]
-
Sparrow Chemical. Benzaldehyde Series. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. 2,4-Dichloro-3-fluorobenzaldehyde - Amerigo Scientific [amerigoscientific.com]
- 5. scbt.com [scbt.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2,4-Dichloro-5-fluorobenzaldehyde | C7H3Cl2FO | CID 2774009 - PubChem [pubchem.ncbi.nlm.nih.gov]
